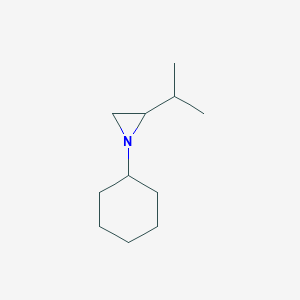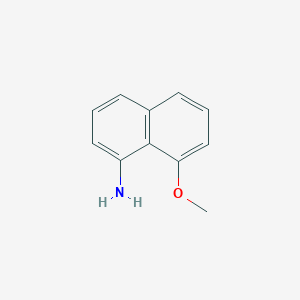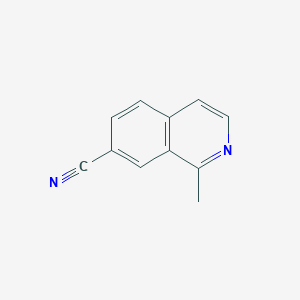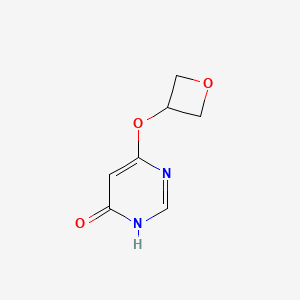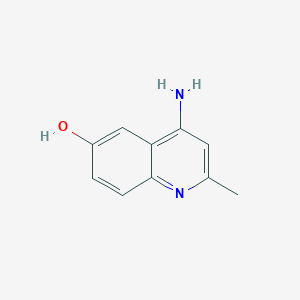![molecular formula C9H6N2O2 B11913454 [1,3]Dioxolo[4,5-g]quinoxaline CAS No. 269-56-7](/img/structure/B11913454.png)
[1,3]Dioxolo[4,5-g]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Dioxolo[4,5-g]quinoxaline: is a heterocyclic compound that features a fused ring system consisting of a quinoxaline core and a dioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dioxolo[4,5-g]quinoxaline typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with glyoxal under acidic conditions to form the quinoxaline core, followed by cyclization with a suitable dioxole precursor .
Industrial Production Methods: Industrial production methods for this compound often utilize transition-metal-free catalysis to enhance the efficiency and sustainability of the synthesis process. Microwave-assisted synthesis and green chemistry principles are also employed to reduce the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: [1,3]Dioxolo[4,5-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted quinoxalines and dioxole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,3]Dioxolo[4,5-g]quinoxaline is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties .
Biology and Medicine: In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its derivatives are being studied for their ability to inhibit various enzymes and biological pathways .
Industry: Industrially, this compound is used in the production of dyes, pigments, and polymers. Its unique structural properties make it suitable for applications in optoelectronic devices and sensors .
Wirkmechanismus
The mechanism of action of [1,3]Dioxolo[4,5-g]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
[1,3]Dioxolo[4,5-c]quinoline: Similar in structure but with a quinoline core instead of quinoxaline.
Quinoxaline: The parent compound without the dioxole ring.
[1,3]Dioxolo[4,5-b]quinoxaline: Another structural isomer with different ring fusion.
Uniqueness: [1,3]Dioxolo[4,5-g]quinoxaline is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific biological and industrial applications .
Eigenschaften
CAS-Nummer |
269-56-7 |
|---|---|
Molekularformel |
C9H6N2O2 |
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
[1,3]dioxolo[4,5-g]quinoxaline |
InChI |
InChI=1S/C9H6N2O2/c1-2-11-7-4-9-8(12-5-13-9)3-6(7)10-1/h1-4H,5H2 |
InChI-Schlüssel |
SPCDYCMVQIHLHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=CC3=NC=CN=C3C=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




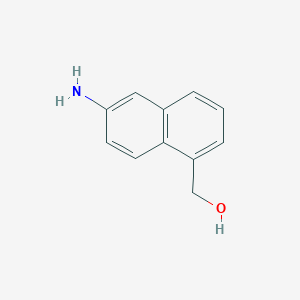


![n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11913389.png)
